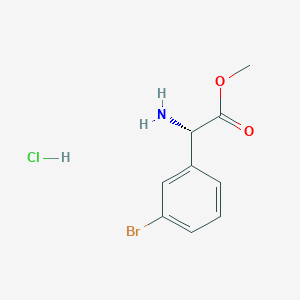

![molecular formula C13H14ClFN2O2 B6279872 (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one CAS No. 2248221-10-3](/img/no-structure.png)

(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . They have piqued the curiosity of academics worldwide because of their peculiar properties .

Synthesis Analysis

Benzoxazines can be synthesized from phenolic and primary amine compounds . A novel method has been developed for preparation of substituted 4H-3,1-benzoxazines via formation of tetrafluoroborates .Molecular Structure Analysis

The structure of benzoxazine compounds can be characterized by Fourier transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and 1D and 2D 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis

Benzoxazines undergo various chemical reactions. For example, the substitution of halogen in 2-(α-haloalkyl)-4,4-diphenyl-4H-3,1-benzoxazines by NH and SH nucleophiles was performed .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one involves the formation of the spirocyclic benzoxazine-piperidine ring system followed by the introduction of the chloro and fluoro substituents at the appropriate positions. The starting material for the synthesis is 2-aminophenol, which is converted to the benzoxazine intermediate through a cyclization reaction. The piperidine ring is then formed through a Mannich reaction with formaldehyde and methylamine. The chloro and fluoro substituents are introduced through selective halogenation reactions.", "Starting Materials": [ "2-aminophenol", "formaldehyde", "methylamine", "chlorine gas", "hydrofluoric acid", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Cyclization of 2-aminophenol with formaldehyde and acetic acid to form 2-(2-hydroxyphenyl)benzoxazole", "Step 2: Reduction of 2-(2-hydroxyphenyl)benzoxazole with sodium borohydride to form 2-(2-aminophenyl)benzoxazole", "Step 3: Mannich reaction of 2-(2-aminophenyl)benzoxazole with formaldehyde and methylamine to form (5'S)-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]", "Step 4: Chlorination of (5'S)-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine] with chlorine gas in ethanol to form (5'S)-6-chloro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]", "Step 5: Fluorination of (5'S)-6-chloro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine] with hydrofluoric acid in acetic acid to form (5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one" ] } | |

Numéro CAS |

2248221-10-3 |

Nom du produit |

(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one |

Formule moléculaire |

C13H14ClFN2O2 |

Poids moléculaire |

284.7 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.